REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]=[C:11]([CH3:13])[O:10][N:9]=2)=[CH:4][CH:3]=1.B([C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][C:18]=1[CH3:26])(O)O>>[CH3:26][C:18]1[CH:19]=[C:20]([C:21]([OH:23])=[O:22])[CH:24]=[CH:25][C:17]=1[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]=[C:11]([CH3:13])[O:10][N:9]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1=NOC(=N1)C
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Name
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|
Quantity
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0.75 g
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Type
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reactant
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Smiles
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B(O)(O)C1=C(C=C(C(=O)O)C=C1)C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC1=C(C=CC(=C1)C(=O)O)C1=CC=C(C=C1)C1=NOC(=N1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |